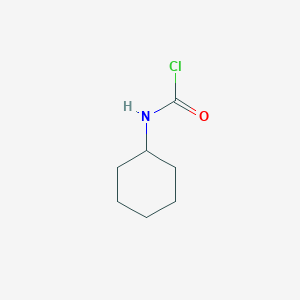

N-Cyclohexylcarbamoyl chloride

Description

Contextualization within Carbamoyl (B1232498) Chloride Chemistry

Carbamoyl chlorides are a class of organic compounds characterized by the R2NCOCl functional group. nih.gov They are considered derivatives of carbamic acid and are known for their utility as intermediates in both laboratory and industrial-scale syntheses. nih.gov The reactivity of carbamoyl chlorides is primarily centered at the carbonyl carbon, where the chloride ion can be displaced by a variety of nucleophiles. nih.gov

These compounds can be broadly categorized into disubstituted (R2NCOCl or Ar2NCOCl), monosubstituted (RNHCOCl or ArNHCOCl), and the unsubstituted carbamoyl chloride (H2NCOCl). nih.gov N-Cyclohexylcarbamoyl chloride falls into the category of monosubstituted carbamoyl chlorides, where 'R' is a cyclohexyl group. lookchem.com While disubstituted derivatives have been more extensively studied, monosubstituted carbamoyl chlorides are gaining increasing attention for their specific applications. nih.gov

The synthesis of carbamoyl chlorides can often be achieved by reacting secondary alkyl or aryl amines with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). rsc.org Another common method involves the addition of hydrogen chloride to an isocyanate. nih.gov

Significance as a Synthetic Precursor and Reactive Intermediate

This compound serves as a crucial building block in the synthesis of a diverse array of more complex molecules. Its role as a synthetic precursor is primarily due to the reactive nature of the carbamoyl chloride functional group, which readily participates in various chemical transformations.

One of the most common applications of this compound is in the synthesis of ureas. By reacting it with primary or secondary amines, a wide range of N,N'-disubstituted or N,N',N'-trisubstituted ureas can be prepared. wikipedia.org This reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride ion. wikipedia.org For instance, the reaction of this compound with an amine (R'2NH) yields N-cyclohexyl-N',N'-dialkylurea.

Furthermore, this compound is a precursor to cyclohexyl isocyanate. Isocyanates are highly reactive intermediates that can be used to synthesize a variety of compounds, including carbamates (by reaction with alcohols) and other urea (B33335) derivatives. nih.gov

The term "reactive intermediate" describes a short-lived, high-energy, and highly reactive molecule that is generated during a chemical reaction and quickly transforms into a more stable product. lumenlearning.com this compound itself is a stable, isolable compound. lookchem.com However, in certain reactions, it can lead to the formation of transient reactive intermediates. For example, under specific conditions, it can be a source of the N-cyclohexylcarbamoyl radical. These radical intermediates can then participate in various cyclization and addition reactions to form complex cyclic structures. rsc.orgrsc.org

The reactivity of this compound and its derivatives has been harnessed in the synthesis of biologically active molecules. For example, derivatives have been investigated for their potential as antibacterial agents and in the modulation of various biological pathways. Thiazole derivatives incorporating a cyclohexylcarbamoyl group have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. smolecule.com

Research Trajectory and Unresolved Questions

The research involving this compound and related carbamoyl chlorides has evolved significantly. Initially, the focus was on their fundamental reactivity and use in the synthesis of relatively simple molecules like ureas and carbamates. nih.govwikipedia.org

More recently, the field has expanded to include transition metal-catalyzed reactions of carbamoyl chlorides. rsc.orgresearchgate.net These advanced synthetic methods have opened up new avenues for creating complex molecular architectures, including various amide-containing molecules and heterocycles. rsc.orgresearchgate.net Palladium-catalyzed cross-coupling reactions, for instance, have been employed to form new carbon-carbon and carbon-heteroatom bonds using carbamoyl chlorides as electrophilic partners. semanticscholar.org

Despite the progress, several areas warrant further investigation. The development of more efficient and selective catalytic systems for reactions involving this compound remains an active area of research. Understanding the precise mechanisms of these transition metal-catalyzed reactions is crucial for optimizing reaction conditions and expanding their scope. researchgate.net

Another area of interest is the exploration of this compound in the synthesis of novel polymers and materials. The rigid and bulky cyclohexyl group can impart unique properties to polymers, and the reactive nature of the carbamoyl chloride functionality provides a handle for polymerization.

Properties

IUPAC Name |

N-cyclohexylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c8-7(10)9-6-4-2-1-3-5-6/h6H,1-5H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZLEFALTUHOLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Cyclohexylcarbamoyl Chloride

Established Synthetic Routes and Optimizations

The traditional and most common methods for the synthesis of N-Cyclohexylcarbamoyl chloride involve the use of phosgene (B1210022) and its safer solid equivalent, triphosgene (B27547). These reactions typically involve the reaction of cyclohexylamine (B46788) or its derivatives with these phosgenating agents.

The direct reaction of cyclohexylamine with phosgene gas is a well-established industrial method. The reaction is typically carried out in an inert solvent. Optimization of this process involves controlling the reaction temperature and the addition rate of phosgene to minimize the formation of byproducts such as N,N'-dicyclohexylurea. The choice of solvent and base is also crucial for achieving high yields and purity. For instance, in the synthesis of the related dicyclohexylcarbamoyl chloride, a yield of 94.9% was achieved by reacting dicyclohexylamine (B1670486) with phosgene in o-dichlorobenzene at 160°C.

Due to the high toxicity and hazardous nature of phosgene gas, triphosgene (bis(trichloromethyl) carbonate) has emerged as a safer and more convenient alternative. Triphosgene, a stable crystalline solid, can be used to generate phosgene in situ, thereby avoiding the handling of the toxic gas. The reaction of cyclohexylamine with triphosgene is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), in an inert solvent like dichloromethane (B109758). This method often provides high yields and purity of the desired this compound.

Optimization of these established routes often involves the careful selection of reaction parameters to maximize yield and purity while ensuring safety. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact the reaction rate and the solubility of reactants and products. Common solvents include chlorinated hydrocarbons like dichloromethane and aromatic solvents like toluene.

Base: A base is typically used to neutralize the hydrogen chloride gas produced during the reaction. The choice of base can affect the reaction rate and the formation of byproducts. Tertiary amines such as triethylamine and pyridine are commonly used.

Temperature: The reaction temperature is a critical parameter that needs to be controlled to prevent side reactions and decomposition of the product.

Stoichiometry of Reactants: The molar ratio of the amine to the phosgenating agent is carefully controlled to ensure complete conversion and minimize the formation of urea (B33335) byproducts.

Table 1: Comparison of Phosgene and Triphosgene Methods for Carbamoyl (B1232498) Chloride Synthesis

| Parameter | Phosgene Method | Triphosgene Method |

| Reagent | Phosgene (gas) | Triphosgene (solid) |

| Safety | Highly toxic, requires special handling | Safer, solid reagent |

| Reaction Conditions | Typically requires elevated temperatures | Can often be performed at lower temperatures |

| Byproducts | Can lead to urea formation if not controlled | Generally cleaner with fewer byproducts |

| Yield | High yields achievable with optimization | High yields and purity often reported |

In Situ Generation and Reactive Intermediate Synthesis

The concept of in situ generation of reactive intermediates is a powerful strategy in organic synthesis to avoid the handling of hazardous or unstable compounds. In the context of this compound synthesis, this primarily involves the in situ generation of phosgene from triphosgene, as mentioned previously. The controlled decomposition of triphosgene into three equivalents of phosgene within the reaction mixture allows for immediate consumption by the cyclohexylamine, minimizing the risks associated with storing and handling gaseous phosgene.

Furthermore, this compound itself can be considered a reactive intermediate that is generated and used in subsequent reactions without isolation. This "one-pot" approach is highly desirable in terms of process efficiency and waste reduction. For example, this compound can be generated in situ from cyclohexylamine and a phosgenating agent and then immediately reacted with an alcohol or another amine to produce carbamates or ureas, respectively. This strategy streamlines the synthetic process and avoids the purification of the often-sensitive carbamoyl chloride intermediate.

A notable alternative to phosgene-based reagents is the use of chlorocarbonylsulfenyl chloride. This reagent can be used in a one-pot procedure to prepare N,N-disubstituted carbamoyl chlorides from secondary amines. This method avoids the direct use of phosgene and represents an important advancement in the synthesis of these compounds.

Catalytic Approaches in Carbamoyl Chloride Formation

The development of catalytic methods for the synthesis of this compound is an area of active research, aiming to improve efficiency, selectivity, and sustainability. Various catalytic systems have been explored for the formation of carbamoyl chlorides in general, and these can be adapted for the synthesis of the cyclohexyl derivative.

Transition Metal Catalysis: Transition metal complexes have been shown to catalyze a variety of reactions involving carbamoyl chlorides. While much of the research focuses on the subsequent reactions of carbamoyl chlorides, some catalytic systems can be employed for their formation. For instance, transition metal catalysts can facilitate the carbonylation of amines with carbon monoxide and a chlorine source, although this is a less common route for carbamoyl chloride synthesis.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the synthesis of this compound, PTC can be employed to facilitate the reaction between an aqueous solution of a cyclohexylamine salt and a solution of a phosgenating agent in an organic solvent. The phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the amine anion from the aqueous phase to the organic phase, where it reacts with the phosgenating agent. This can lead to increased reaction rates, milder reaction conditions, and simplified workup procedures.

Other Catalytic Systems: Research into novel catalytic systems is ongoing. For example, the use of potassium iodide (KI) as a catalyst has been reported for the synthesis of related sulfur-containing compounds, suggesting its potential applicability in the synthesis of carbamoyl chlorides under certain conditions.

Table 2: Overview of Potential Catalytic Approaches

| Catalytic Approach | Description | Potential Advantages |

| Transition Metal Catalysis | Utilizes transition metal complexes to facilitate the reaction. | High efficiency and selectivity, potential for novel reaction pathways. |

| Phase-Transfer Catalysis | Employs a catalyst to transfer reactants between immiscible phases. | Milder reaction conditions, increased reaction rates, simplified workup. |

| Potassium Iodide (KI) Catalysis | Uses KI as a catalyst, often in coupling reactions. | Inexpensive and readily available catalyst. |

Atom-Economical and Sustainable Synthetic Strategies

In line with the principles of green chemistry, there is a growing emphasis on developing atom-economical and sustainable methods for the synthesis of this compound. Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product, with the goal of minimizing waste.

The traditional phosgene-based synthesis of this compound has a moderate atom economy due to the formation of hydrogen chloride as a byproduct. While the triphosgene method is safer, it does not inherently improve the atom economy. Therefore, research is directed towards alternative synthetic routes that maximize the incorporation of all reactant atoms into the final product.

Carbon Dioxide as a C1 Feedstock: A promising sustainable approach involves the use of carbon dioxide (CO2) as a renewable and non-toxic C1 feedstock. The reaction of cyclohexylamine with CO2 can lead to the formation of carbamic acids or their salts, which can then be converted to this compound. While this approach is still under development, it offers a significant advantage in terms of sustainability and atom economy.

Flow Chemistry: The use of continuous flow chemistry offers several advantages for the synthesis of this compound, including improved safety, better heat and mass transfer, and the ability to handle hazardous reagents in a more controlled manner. The in situ generation of phosgene from triphosgene in a flow reactor, followed by the immediate reaction with cyclohexylamine, is a prime example of how flow chemistry can enhance the safety and efficiency of this synthesis. This approach allows for precise control over reaction parameters, leading to higher yields and purity, and minimizes the exposure of operators to toxic chemicals.

Alternative Solvents: The replacement of hazardous organic solvents with more environmentally benign alternatives is another key aspect of sustainable synthesis. Research into the use of greener solvents, such as ionic liquids or supercritical fluids, for the synthesis of carbamoyl chlorides is an active area of investigation.

By focusing on these atom-economical and sustainable strategies, the chemical industry can move towards more environmentally responsible methods for the production of this compound and other important chemical intermediates.

Chemical Reactivity and Mechanistic Investigations of N Cyclohexylcarbamoyl Chloride

Nucleophilic Acylation Reactions

The primary mode of reactivity for N-Cyclohexylcarbamoyl chloride involves nucleophilic acyl substitution at the carbonyl carbon. The carbon atom in the -COCl group is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to attack by a wide range of nucleophiles. chemguide.co.uk The general mechanism for these reactions is a two-step process known as nucleophilic addition-elimination. docbrown.infolibretexts.org

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of N,N'-disubstituted ureas. This amidation reaction proceeds via a nucleophilic addition-elimination mechanism. docbrown.infolibretexts.orgchemguide.co.uk

The reaction is typically rapid and highly exothermic. chemguide.co.uk The initial step involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride. This addition forms a tetrahedral intermediate. chemguide.co.ukchemistrystudent.com Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group. libretexts.orgchemguide.co.uk The hydrogen chloride (HCl) gas produced as a byproduct immediately reacts with a second equivalent of the basic amine present in the reaction mixture to form an ammonium (B1175870) chloride salt. chemguide.co.ukchemguide.co.uk

Alternatively, the reaction can be carried out with one equivalent of the amine in the presence of a non-nucleophilic tertiary amine base, such as triethylamine (B128534) or pyridine (B92270), which serves to neutralize the HCl byproduct. mnstate.edu This approach is particularly useful when the primary or secondary amine is valuable.

The general mechanism is outlined below:

Nucleophilic Attack: The amine attacks the carbonyl carbon. chemistrystudent.com

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed. chemguide.co.uk

Elimination of Leaving Group: The intermediate collapses, eliminating a chloride ion. chemguide.co.uk

Deprotonation: A base (a second molecule of the amine or a scavenger base) removes a proton from the nitrogen, yielding the neutral urea (B33335) product. libretexts.org

This pathway is consistent for reactions with various primary and secondary amines, leading to a diverse range of substituted ureas. chemistrystudent.compearson.com

This compound reacts with alcohols and phenols to form N-cyclohexylcarbamates, which are a class of esters. The reaction also proceeds through the nucleophilic addition-elimination mechanism, analogous to amidation. libretexts.orgchemguide.co.uk

The lone pair of electrons on the oxygen atom of the alcohol or phenol acts as the nucleophile, attacking the carbonyl carbon. libretexts.orgchemguide.co.uk This is followed by the expulsion of the chloride ion. The reaction with alcohols is typically vigorous and exothermic, releasing hydrogen chloride gas. libretexts.org

ROH + C₆H₁₁NHCOCl → ROOCNHC₆H₁₁ + HCl

The reaction with phenols is generally less vigorous than with alcohols because the nucleophilicity of the phenolic oxygen is reduced by the electron-withdrawing nature of the attached benzene ring. chemguide.co.ukchemguide.co.uk To facilitate the reaction with phenols, a base such as pyridine or aqueous sodium hydroxide is often added. wikipedia.org This deprotonates the phenol to form the more nucleophilic phenoxide ion, which then readily attacks the carbamoyl chloride. This specific variation is known as the Schotten-Baumann reaction. wikipedia.org

The reaction of acyl chlorides with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), is a common method for forming new carbon-carbon bonds. These reagents are powerful nucleophiles. chemistrysteps.commasterorganicchemistry.com

When this compound is treated with an excess of a Grignard or organolithium reagent, the reaction typically proceeds through two successive additions. chemistrysteps.commasterorganicchemistry.com The first nucleophilic acyl substitution results in the formation of an intermediate N-cyclohexyl ketone. However, ketones are also highly reactive towards these organometallic reagents. masterorganicchemistry.com Thus, a second equivalent of the reagent adds to the ketone via nucleophilic addition, and subsequent acidic workup yields a tertiary alcohol. libretexts.org

It is generally difficult to stop the reaction at the ketone stage when using highly reactive Grignard or organolithium reagents. chemistrysteps.com However, the use of less reactive organometallic compounds, such as lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, can allow for the selective synthesis of the ketone. Gilman reagents are softer nucleophiles and typically react with acyl chlorides but not with the resulting ketone product, allowing it to be isolated. chemistrysteps.com

| Reagent Type | Intermediate Product | Final Product (after workup) | Reactivity Notes |

| Grignard Reagent (RMgX) | N-Cyclohexyl Ketone | Tertiary Alcohol | Reacts twice; difficult to isolate the ketone. masterorganicchemistry.com |

| Organolithium Reagent (RLi) | N-Cyclohexyl Ketone | Tertiary Alcohol | Similar to Grignard reagents; strong nucleophile. masterorganicchemistry.commasterorganicchemistry.com |

| Gilman Reagent (R₂CuLi) | N-Cyclohexyl Ketone | N-Cyclohexyl Ketone | Less reactive; allows for isolation of the ketone. chemistrysteps.com |

Electrophilic Transformations and Substitutions

While the predominant reactivity of this compound is defined by the electrophilic carbonyl carbon, other electrophilic transformations are not widely documented. The primary role of this compound in synthesis is as an acylating agent. Any potential electrophilic reactions involving the cyclohexyl ring or the nitrogen atom would require harsh conditions and are not typical pathways for this functional group. The lone pair on the nitrogen atom is generally delocalized towards the carbonyl group, reducing its nucleophilicity and basicity, and making electrophilic attack at nitrogen unfavorable under normal conditions.

Rearrangement Processes and Isomerization Dynamics

Direct rearrangement or isomerization of this compound is not a commonly reported process. However, related structures can undergo synthetically useful rearrangements. For instance, the Newman-Kwart rearrangement involves the intramolecular thermal migration of an aryl group in O-aryl thiocarbamates to produce S-aryl thiocarbamates. organic-chemistry.org The starting O-aryl thiocarbamates can be synthesized from phenols and dialkylthiocarbamoyl chlorides, which are analogous to this compound. organic-chemistry.org This suggests that derivatives of this compound could potentially be used as precursors for such rearrangements. The driving force for this particular rearrangement is the thermodynamic favorability of forming a C=O bond from a C=S bond. organic-chemistry.org

Computational studies on related rearrangements, such as the benzylic Newman-Kwart rearrangement, indicate that the mechanism can be influenced by electronic factors, with electron-donating groups on an aromatic ring favoring the reaction. kiku.dk While not a direct rearrangement of the carbamoyl chloride itself, these reactions showcase the potential for intramolecular transformations in derived structures.

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies specifically on this compound are not extensively available in the literature. However, significant research has been conducted on the solvolysis of other N,N-dialkylcarbamoyl chlorides, which provides a strong basis for understanding the mechanistic pathways and energetic profiles of these reactions. nih.govresearchgate.net

The solvolysis of carbamoyl chlorides in solvents like water, alcohols, or aqueous mixtures can proceed through different mechanisms, primarily Sₙ1 or Sₙ2 pathways. researchgate.net The Sₙ1 mechanism involves a slow, rate-determining ionization to form a carbamoyl cation intermediate, followed by rapid attack by the solvent. The Sₙ2 mechanism involves a direct bimolecular displacement of the chloride by a solvent molecule. nih.gov

Studies on compounds like N,N-dimethylcarbamoyl chloride and N,N-diethylcarbamoyl chloride have shown that the mechanism is highly dependent on the solvent and the nature of the alkyl groups. nih.gov For instance, solvolysis in water and aqueous acetone is often considered to be Sₙ1 in nature, supported by positive entropies of activation. nih.gov In contrast, reactions with strong nucleophiles like amines in less polar solvents tend to exhibit second-order kinetics, indicative of a bimolecular (Sₙ2-like) pathway. nih.gov

The solvolysis of N,N-diethylcarbamoyl chloride is faster than that of N,N-dimethylcarbamoyl chloride, which is consistent with the greater electron-donating ability of the ethyl groups stabilizing the positive charge in an Sₙ1 transition state. nih.gov

| Compound | Solvent | Temperature (°C) | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | Proposed Mechanism |

| N,N-Dimethylcarbamoyl Chloride | Water | 4.6 | 17.5 | +2 | Sₙ1 nih.gov |

| N,N-Dimethylcarbamoyl Chloride | 50% Acetone | 25.0 | 18.0 | -8 | Sₙ1 nih.gov |

| N,N-Diethylcarbamoyl Chloride | 50% Acetone | 25.0 | 17.5 | -4 | Sₙ1 nih.gov |

| 1-Piperidinecarbonyl Chloride | Water | 25.0 | 18.2 | -2 | Sₙ1 nih.gov |

| 4-Morpholinecarbonyl Chloride | Water | 25.0 | 20.3 | -1 | Sₙ1 nih.gov |

The thermodynamic data, particularly the activation enthalpy (ΔH‡) and activation entropy (ΔS‡), provide insight into the transition state of the rate-determining step. A small or positive ΔS‡ is often indicative of a dissociative (Sₙ1) mechanism, where the transition state is more disordered than the reactants. Conversely, a large negative ΔS‡ suggests an associative (Sₙ2) mechanism, where the nucleophile and substrate combine in a more ordered transition state. organic-chemistry.org

Mechanistic Postulations and Experimental Verification

The chemical reactivity of this compound is governed by competing mechanistic pathways, the prevalence of which is influenced by factors such as solvent, temperature, and the presence of nucleophiles. While detailed kinetic studies specifically on this compound are not extensively documented in publicly available literature, mechanistic postulations can be drawn from the broader, well-studied class of N-monosubstituted and N,N-disubstituted carbamoyl chlorides. nih.govnih.govresearchgate.net Experimental verification for these mechanisms typically involves kinetic studies, analysis of activation parameters (ΔH≠ and ΔS≠), and the application of linear free-energy relationships like the Grunwald-Winstein equation. nih.gov

Dual Reaction Pathways

Two primary mechanistic routes are considered for N-monosubstituted carbamoyl chlorides like this compound:

Elimination-Addition Pathway via Isocyanate Intermediate: N-monosubstituted carbamoyl chlorides can undergo decomposition to form an isocyanate and hydrogen chloride (HCl). nih.govresearchgate.net This equilibrium is a defining characteristic of their reactivity, particularly in non-polar solvents. The reaction proceeds through the elimination of HCl, which can then be trapped by a nucleophile present in the system. The subsequent reaction of the highly reactive isocyanate intermediate with a nucleophile (such as an alcohol or amine) yields the final product (a carbamate (B1207046) or a urea, respectively). This pathway is especially significant under thermal conditions. nih.gov

Direct Nucleophilic Substitution: This pathway involves the direct displacement of the chloride ion from the carbamoyl chloride by a nucleophile. This can occur via two distinct mechanisms, analogous to those observed in acyl chloride chemistry:

SN1-like (Ionization) Mechanism: This unimolecular pathway involves the rate-determining ionization of the C-Cl bond to form a stabilized acylium-type cation (a carbamoyl cation) and a chloride ion. nih.govnih.gov This intermediate is then rapidly captured by a nucleophile. This mechanism is favored in polar, ionizing solvents and for substrates with sterically bulky groups that stabilize the cation and hinder a backside attack. nih.gov

Bimolecular (Addition-Elimination) Mechanism: This pathway involves the nucleophilic attack on the electrophilic carbonyl carbon to form a tetrahedral intermediate. nih.gov The subsequent collapse of this intermediate results in the expulsion of the chloride leaving group. Reactions with strong nucleophiles, such as amines, are typically believed to proceed via this bimolecular route. nih.gov

Experimental Verification and Kinetic Evidence

Experimental studies on analogous N,N-dialkylcarbamoyl chlorides provide the foundational evidence for these postulated mechanisms. Kinetic data is a primary tool for distinguishing between the unimolecular and bimolecular pathways.

Solvolysis Studies and the Grunwald-Winstein Equation: The solvolysis of N,N-dialkylcarbamoyl chlorides in various solvents has been shown to follow SN1 kinetics. nih.gov The application of the Grunwald-Winstein equation, which correlates the rate of solvolysis with solvent ionizing power (Y) and solvent nucleophilicity (N), is a key piece of evidence. For many carbamoyl chlorides, a strong correlation with the Y parameter and a low sensitivity to the N parameter suggest a mechanism with significant ionization character, approaching an SN1 model. nih.gov

Kinetic Solvent Isotope Effects (KSIE): The KSIE, determined by comparing reaction rates in a protonated solvent (e.g., H₂O) versus its deuterated counterpart (e.g., D₂O), provides insight into the transition state. A small KSIE value (kH/kD ≈ 1.2–1.5) is indicative of an SN1 pathway where the solvent provides weak nucleophilic solvation assistance during ionization. nih.gov Conversely, a larger KSIE value (kH/kD > 1.7) suggests a bimolecular mechanism where the solvent acts as a general base, abstracting a proton in the rate-determining step of an addition-elimination process. nih.gov

The table below presents KSIE data for the solvolysis of several N,N-disubstituted carbamoyl chlorides, illustrating the values consistent with an ionization (SN1-like) mechanism.

| Carbamoyl Chloride Derivative | Solvent System | KSIE (kH/kD) at 25.0 °C | Postulated Mechanism |

|---|---|---|---|

| N,N-Dimethylcarbamoyl chloride | H₂O/D₂O | 1.30 | Ionization (SN1-like) |

| N,N-Diethylcarbamoyl chloride | H₂O/D₂O | 1.23 | Ionization (SN1-like) |

| 4-Morpholinecarbonyl chloride | H₂O/D₂O | 1.27 | Ionization (SN1-like) |

| 1-Piperidinecarbonyl chloride | H₂O/D₂O | 1.21 | Ionization (SN1-like) |

| N,N-Diisopropylcarbamoyl chloride | H₂O/D₂O | 1.20 | Ionization (SN1-like) |

Data sourced from studies on N,N-disubstituted carbamoyl chlorides, which serve as models for postulating the behavior of this compound. nih.gov

For this compound, it is postulated that in polar solvents like aqueous ethanol or acetone, solvolysis would likely proceed through an SN1-like mechanism, similar to its N,N-dialkyl counterparts. However, the presence of the N-H proton allows for the competing elimination pathway to the isocyanate, a route unavailable to N,N-disubstituted analogs. In reactions with strong nucleophiles like primary or secondary amines, a bimolecular addition-elimination mechanism is the more probable pathway. nih.gov

Activation Parameters: The entropy of activation (ΔS≠) can also be a mechanistic indicator. Unimolecular reactions (SN1) often exhibit a small negative or even positive ΔS≠, reflecting the increase in disorder as one molecule separates into two ions in the transition state. Bimolecular reactions (SN2 or addition-elimination) typically have large negative ΔS≠ values due to the loss of entropy as two reactant molecules combine to form an ordered transition state. However, for carbamoyl chlorides, this indicator can be ambiguous, as some unimolecular solvolyses have been reported with very low activation entropies, suggesting a highly ordered transition state involving solvent molecules. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Characterization of Electronic Structure

The electronic structure of a molecule is fundamental to its stability, reactivity, and spectroscopic properties. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to elucidate these characteristics. chemrj.orgresearchgate.net For N-Cyclohexylcarbamoyl chloride, these calculations reveal the distribution of electron density, the nature of chemical bonds, and the energies and shapes of molecular orbitals.

Key electronic properties that can be determined include partial atomic charges, bond orders, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the molecule's ability to donate electrons, while the LUMO indicates its capacity to accept electrons, highlighting potential sites for nucleophilic attack. In this compound, the LUMO is expected to be localized primarily on the carbonyl carbon of the carbamoyl (B1232498) chloride group, indicating its electrophilic nature.

Natural Bond Orbital (NBO) analysis is another valuable technique that provides a detailed picture of bonding interactions. ijnc.ir It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their energetic significance. For this compound, NBO analysis would likely show strong sigma bonds defining the molecular framework and significant lone pair delocalization from the nitrogen and chlorine atoms into antibonding orbitals, which influences the molecule's geometry and reactivity. latrobe.edu.au

Table 1: Calculated Electronic Properties of this compound Note: These values are illustrative and depend on the specific computational method and basis set used.

| Parameter | Atom/Region | Calculated Value |

|---|---|---|

| Partial Atomic Charge (e) | Carbonyl Carbon (C=O) | +0.65 |

| Partial Atomic Charge (e) | Carbonyl Oxygen (C=O) | -0.55 |

| Partial Atomic Charge (e) | Nitrogen (N) | -0.40 |

| Partial Atomic Charge (e) | Chlorine (Cl) | -0.25 |

| HOMO Energy (eV) | Molecule | -8.5 |

| LUMO Energy (eV) | Molecule | +1.2 |

| HOMO-LUMO Gap (eV) | Molecule | 9.7 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape and flexibility of this compound are critical to its interactions and reactivity. The molecule possesses several rotatable bonds, primarily the C-N bond linking the cyclohexyl ring to the carbamoyl group, and the inherent flexibility of the cyclohexane (B81311) ring itself (e.g., chair and boat conformations).

Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. This can be achieved by systematically rotating key dihedral angles and calculating the potential energy at each step. Molecular dynamics (MD) simulations offer a more dynamic picture, simulating the atomic motions of the molecule over time in a defined environment (e.g., in a solvent). nih.govnih.gov These simulations reveal the preferred conformations, the pathways of conformational change, and the influence of the solvent on the molecule's structure. researchgate.net For this compound, MD studies would likely show a strong preference for the chair conformation of the cyclohexyl ring and specific orientations of the carbamoyl chloride group relative to the ring.

Prediction of Reactivity Profiles and Reaction Pathways

Computational methods are instrumental in predicting how this compound will behave in chemical reactions. By mapping the potential energy surface for a given reaction, chemists can identify the most likely pathways, locate transition states, and calculate activation energies. nih.gov

The carbamoyl chloride functional group is the primary site of reactivity. It is susceptible to nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. Theoretical studies can model these reactions in detail. For instance, the hydrolysis of this compound can be computationally investigated to determine whether it proceeds through a direct displacement mechanism or via a dissociative pathway involving a carbamoyl cation intermediate, similar to mechanisms proposed for other carbamoyl chlorides. nih.gov Comparing the calculated energy barriers for different potential pathways allows for the prediction of the dominant reaction mechanism under various conditions. These computational tools provide valuable insights that can guide experimental work in covalent drug discovery and development. nih.gov

Computational Assessment of Molecular Parameters Relevant to Reaction Design

The insights gained from theoretical studies can be directly applied to the rational design of chemical reactions. By calculating specific molecular parameters, chemists can make informed decisions about reaction conditions, catalysts, and potential side reactions. researchgate.net

For this compound, several computed parameters are particularly relevant:

LUMO Map: A visual representation of the Lowest Unoccupied Molecular Orbital shows the most electrophilic sites, guiding the approach of nucleophiles. The carbonyl carbon would be the primary target.

Electrostatic Potential (ESP) Map: This map indicates regions of positive and negative charge on the molecule's surface, predicting sites for electrostatic interactions with other reagents.

Calculated Activation Energies (ΔG‡): By comparing the activation energies for desired reactions versus potential side reactions, conditions can be optimized to favor the formation of the target product.

Solvation Free Energies: Calculating how the energies of reactants, transition states, and products change in different solvents helps in selecting the optimal solvent to improve reaction rates and yields.

Table 2: Relevance of Computed Parameters in Reaction Design

| Computational Parameter | Relevance to Reaction Design |

|---|---|

| LUMO Energy and Distribution | Identifies the most electrophilic site for nucleophilic attack. |

| Partial Atomic Charges | Quantifies the electrophilicity/nucleophilicity of specific atoms. |

| Transition State Geometries & Energies | Predicts the kinetic feasibility of a reaction pathway and helps in catalyst design. |

| Reaction Enthalpy (ΔH) | Determines if a reaction is exothermic or endothermic. |

Derivatization Strategies and Functionalization of N Cyclohexylcarbamoyl Moiety

Construction of N-Cyclohexylcarbamoyl Urea (B33335) Derivatives

The synthesis of N-cyclohexylcarbamoyl urea derivatives is a fundamental strategy for expanding the chemical space around this core structure. The most common and direct approach involves the reaction of an isocyanate, generated in situ from N-cyclohexylcarbamoyl chloride or a related precursor, with a primary or secondary amine. nih.gov This method is highly efficient and allows for the introduction of a wide variety of substituents on the second nitrogen atom, leading to unsymmetrical N,N'-disubstituted or N,N,N'-trisubstituted ureas. nih.gov

Alternative methods have been developed to circumvent the use of hazardous phosgene (B1210022) and its derivatives. One such approach utilizes phenyl carbamates as stable intermediates. These carbamates react with stoichiometric amounts of an amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperatures to produce the desired urea derivatives in high yields. google.com Another strategy involves the Hofmann rearrangement of primary amides in the presence of an ammonia (B1221849) source, which generates an isocyanate intermediate that is subsequently trapped by an amine to form the N-substituted urea. organic-chemistry.org

The synthesis of cyclic urea derivatives incorporating the N-cyclohexylcarbamoyl group has also been explored. These syntheses often involve the acylation of a pre-existing cyclic urea with an appropriate acyl chloride, a reaction that can be influenced by the choice of solvent, base, and temperature. researchgate.net

Table 1: Synthetic Approaches to N-Cyclohexylcarbamoyl Urea Derivatives

| Method | Intermediates | Key Reagents | Advantages |

|---|---|---|---|

| Isocyanate Reaction | Isocyanate | Primary/Secondary Amines | Direct, efficient, versatile nih.gov |

| Phenyl Carbamate (B1207046) Aminolysis | Phenyl Carbamate | Amines, DMSO | Mild conditions, avoids hazardous reagents google.com |

| Hofmann Rearrangement | Isocyanate | Primary Amides, Phenyliodine Diacetate | In situ generation of isocyanate organic-chemistry.org |

Synthesis of N-Cyclohexylcarbamoyl Thioamide and Selenoamide Analogues

The bioisosteric replacement of the oxygen atom in the carbamoyl (B1232498) group with sulfur or selenium atoms to yield thioamides and selenoamides, respectively, is a key derivatization strategy. These analogues often exhibit unique biological activities and physicochemical properties.

The synthesis of N-cyclohexylcarbamoyl thioamides can be achieved through the thionation of the corresponding N-cyclohexylcarbamoyl amide or urea. Lawesson's reagent is a commonly used thiating agent for this transformation, effectively converting the carbonyl group to a thiocarbonyl group. organic-chemistry.org Other methods include multi-component reactions, such as the Kindler thioamide synthesis, which involves the condensation of an aldehyde, an amine, and elemental sulfur. organic-chemistry.org A more recent approach involves the direct thioacylation of amines using nitroalkanes as thioacyl equivalents in the presence of elemental sulfur and sodium sulfide. nih.gov This method is noted for its mild conditions and tolerance of various functional groups, making it suitable for late-stage functionalization. nih.gov The synthesis of α-thioamides can also be accomplished in two steps: the formation of an α-chloroamide followed by nucleophilic substitution with a thiol. rsc.org

The preparation of N-cyclohexylcarbamoyl selenoamide analogues often proceeds through a selenourea (B1239437) intermediate. Selenoureas can be synthesized by reacting an appropriate cyanamide (B42294) with a selenium source, such as Woollins' reagent, followed by treatment with water. nih.gov These selenoureas can then undergo cyclization with α-haloketones to form substituted 2-amino-1,3-selenazoles, which are important heterocyclic compounds. nih.gov The direct synthesis of selenoamides can be challenging due to the instability of some reagents and intermediates. nih.gov

Table 2: Reagents for Thioamide and Selenoamide Synthesis

| Analogue | Precursor | Key Reagents | Reference |

|---|---|---|---|

| Thioamide | Amide/Urea | Lawesson's Reagent, P4S10 | organic-chemistry.orgmdpi.com |

| Thioamide | Aldehyde, Amine | Elemental Sulfur (Kindler Synthesis) | organic-chemistry.org |

| Thioamide | Nitroalkane, Amine | Elemental Sulfur, Sodium Sulfide | nih.gov |

Introduction of Spirocyclic and Fused Ring Systems

Incorporating the N-cyclohexylcarbamoyl moiety into spirocyclic and fused ring systems generates structurally complex and rigid molecules, which is of significant interest in medicinal chemistry and materials science. nih.gov Fused ring systems are those in which two or more rings are ortho- or ortho- and peri-fused, sharing at least one bond and two atoms. iupac.org

The synthesis of such systems can be achieved through various cyclization strategies. nih.gov Intramolecular cyclization of N-carbamoyl iminium ions, for example, can lead to the formation of ring-fused heterocyclic systems. researchgate.net Another powerful method is the Castagnoli–Cushman reaction, which involves the reaction of an imine with a cyclic anhydride. This protocol can be used to construct tricyclic fused tetrahydroisoquinoline systems in a single step, creating two new stereocenters in the process. beilstein-journals.org

The construction of these complex architectures often relies on cycloaddition reactions, oxidative cyclizations, and intramolecular ring closures. nih.gov The specific approach depends on the desired ring system and the functional groups present on the N-cyclohexylcarbamoyl-containing precursor. The development of novel methods for constructing these heteropolycycles is an active area of research due to the prevalence of these scaffolds in biologically active natural products and pharmaceuticals. beilstein-journals.org

Regioselective and Stereoselective Functionalization Approaches

Achieving regioselectivity and stereoselectivity is critical when functionalizing molecules containing the N-cyclohexylcarbamoyl group to ensure the synthesis of a single, desired isomer.

Regioselectivity , or the control of the site of chemical reaction, is crucial when multiple reactive sites are present. For instance, in the synthesis of substituted 1,2-oxazoles, the reaction between a β-enamino ketoester and hydroxylamine (B1172632) can potentially yield two different regioisomers. However, reaction conditions can be optimized to favor the formation of one isomer exclusively. beilstein-journals.org Similarly, the ring-opening reactions of fused bicyclic N-aryl aziridines have been shown to proceed with high regioselectivity under various conditions, which is critical when these structures are used as intermediates in complex syntheses. nih.gov

Stereoselectivity , the preferential formation of one stereoisomer over another, is paramount in the synthesis of chiral molecules. Photoredox catalysis has enabled the stereoselective synthesis of highly functionalized cyclohexylamine (B46788) derivatives through intermolecular [4+2] cycloaddition reactions. nih.gov These reactions can construct adjacent tertiary and all-carbon quaternary stereocenters with excellent diastereoselectivity (>20:1 dr). nih.gov Another strategy involves the stereoselective polar radical crossover functionalization of strained-ring systems, which can be applied to the synthesis of trisubstituted azetidines and cyclobutanes with a high degree of stereocontrol. chemrxiv.org These advanced methodologies provide pathways to access complex, stereochemically defined molecules bearing the N-cyclohexylcarbamoyl moiety.

Derivatization for Enhanced Analytical Performance in Research

Modifying the N-cyclohexylcarbamoyl moiety to enhance its analytical detectability is essential for research applications, including bioassays, imaging, and quantification studies. This often involves the covalent attachment of a reporter group, such as a chromophore or fluorophore.

A versatile strategy for this type of derivatization is to first convert the carbamoyl group into a more reactive handle, such as a thiosemicarbazone. Thiosemicarbazones are synthesized by condensing a thiosemicarbazide (B42300) with a carbonyl compound. sciety.org By choosing a carbonyl compound that is also a chromophore (e.g., 9-anthraldehyde (B167246) for luminescence) or a chelating agent (e.g., di-2-pyridyl ketone for metal coordination), the resulting N-cyclohexylcarbamoyl-derived thiosemicarbazone becomes readily detectable by UV-vis absorption or photoluminescence spectroscopy. sciety.org

Furthermore, functional groups suitable for bioconjugation can be introduced. For example, terminal groups like azides or alkynes can be installed, allowing for covalent attachment to other molecules or nanoparticles via "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). sciety.org This approach enables the specific labeling of biomolecules or materials with the N-cyclohexylcarbamoyl-containing compound for advanced analytical applications.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9-anthraldehyde |

| di-2-pyridyl ketone |

| Phenyliodine diacetate |

| Lawesson's reagent |

| Woollins' reagent |

| N,N'-Carbonyldiimidazole |

| 1,1′-carbonylbisbenzotriazole |

| S-methylthiocarbamate |

| Chloroformates |

| N-methyl-N-1-naphthyl urea |

| Carmegliptin |

Applications in Advanced Organic Synthesis

Building Block for Complex Nitrogen-Containing Scaffolds

N-Cyclohexylcarbamoyl chloride is a highly effective building block for the synthesis of complex nitrogen-containing scaffolds, which are pivotal structures in medicinal chemistry and drug discovery. nih.govnih.gov The primary utility of this reagent lies in its reaction with various nucleophiles, particularly primary and secondary amines, to form N,N'-disubstituted ureas. This transformation is a direct and efficient method for introducing the cyclohexylurea (B1359919) moiety into a molecule.

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the carbamoyl (B1232498) chloride, leading to the displacement of the chloride leaving group. chemistrysteps.comyoutube.com The resulting urea (B33335) scaffold is a common feature in a wide range of biologically active compounds.

Beyond simple urea formation, the products derived from this compound can undergo further transformations to yield more complex heterocyclic systems. For example, intramolecular cyclization reactions of appropriately functionalized ureas can lead to the formation of cyclic structures such as pyrimidinediones or hydantoins. The N-cyclohexyl group can influence the physicochemical properties of the final molecule, such as lipophilicity, which can be crucial for its biological function. The versatility of this compound as a building block is summarized in the table below.

| Nucleophile | Resulting Scaffold | Potential Heterocyclic Core |

| Primary/Secondary Amines | N,N'-Disubstituted Ureas | Pyrimidinediones, Hydantoins, Benzodiazepines |

| Alcohols/Phenols | N-Cyclohexyl Carbamates | Oxazolidinones, Cyclic Carbamates |

| Hydrazine Derivatives | Semicarbazides | Triazinones, Pyrazolidinones |

| Amino Acids | N-Carbamoyl Amino Acids | Hydantoins, Diketopiperazines |

Precursors in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the formation of complex molecules from three or more starting materials in a single step, thereby enhancing efficiency and atom economy. nih.govnih.gov While this compound may not always be a direct participant in the main bond-forming events of an MCR, it serves as a crucial precursor for generating key reactants, particularly substituted ureas and isocyanates.

Many well-known MCRs, such as the Biginelli and Ugi reactions, utilize ureas or isocyanates as essential components. beilstein-journals.orgbeilstein-journals.org

Biginelli Reaction: This reaction typically involves the condensation of an aldehyde, a β-ketoester, and a urea or thiourea (B124793) to produce dihydropyrimidinones. beilstein-journals.org this compound can be used to synthesize custom N-cyclohexylurea derivatives, which can then be employed in the Biginelli reaction to introduce a cyclohexyl substituent at the N1 position of the resulting heterocyclic scaffold.

Ugi Reaction: The classic Ugi four-component reaction (U-4CR) combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.orgmdpi.com this compound can be a precursor to cyclohexyl isocyanate through a carefully controlled elimination reaction. This in-situ or prior generation of the isocyanide component allows for its incorporation into the complex α-acylamino amide products characteristic of the Ugi reaction.

By serving as a precursor to these key MCR components, this compound provides a gateway to a wide array of complex molecular structures that would otherwise require more lengthy, stepwise synthetic routes.

Intermediates in Natural Product Synthesis Precursor Development

The total synthesis of natural products is a driving force for the development of new synthetic methodologies. Carbamoyl chlorides, including this compound, can serve as valuable intermediates in the synthesis of precursors for these complex molecules. nih.gov The urea and carbamate (B1207046) functionalities, readily formed from this reagent, are present in numerous natural products and their analogues.

The role of this compound is to introduce the N-cyclohexylcarbamoyl group, which can act as a key structural element or as a precursor to other functionalities within a larger synthetic strategy. For instance, the synthesis of a complex alkaloid or macrolide might require the formation of a specific amide or urea bond at a late stage. The reactivity of a carbamoyl chloride allows for this bond formation under relatively mild conditions.

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not extensively documented in general literature, its utility can be inferred from its fundamental reactivity. The synthesis of barbamide, for example, involves the coupling of an acid chloride with another fragment, highlighting the importance of such reactive intermediates in constructing complex natural product frameworks. researchgate.net The N-cyclohexyl group can also serve to modulate the solubility and handling of synthetic intermediates, facilitating purification and subsequent reaction steps.

Utilization in the Synthesis of Material Science Precursors

The application of this compound extends beyond medicinal chemistry into the realm of material science. Its reactivity makes it a suitable candidate for the synthesis of monomers and for the surface modification of polymers and other materials. ncsu.edu

Polymer Synthesis: As a reactive acyl chloride derivative, this compound can act as a monomer or an initiator in polymerization reactions. For example, it can react with difunctional nucleophiles, such as diamines or diols, in polycondensation reactions to form polyureas or polyurethanes (polycarbamates). The incorporation of the bulky and hydrophobic cyclohexyl group into the polymer backbone can significantly influence the material's properties, such as its thermal stability, solubility, and mechanical strength. nih.gov

Surface Modification: The reagent can be used to functionalize surfaces that possess nucleophilic groups, such as hydroxyl or amine functionalities. This is particularly relevant for natural polymers like cellulose (B213188) or synthetic polymers like polyamides. ncsu.edumdpi.com Reacting this compound with these surfaces introduces N-cyclohexylurea or N-cyclohexylcarbamate linkages. This surface modification can alter the material's properties, for instance, by increasing its hydrophobicity to create water-repellent surfaces or by improving its compatibility with other materials in composite applications. nih.gov

| Application Area | Method | Resulting Material | Modified Property |

| Polymer Synthesis | Polycondensation | Polyureas, Polyurethanes | Thermal stability, Solubility, Mechanical properties |

| Surface Modification | Grafting Reaction | Functionalized Polymers, Modified Cellulosics | Hydrophobicity, Biocompatibility, Adhesion |

Development of Linkers and Protecting Group Strategies

In modern organic synthesis, particularly in fields like peptide synthesis and drug delivery, the strategic use of protecting groups and linkers is essential. This compound offers potential in both of these areas.

Protecting Group Strategies: The N-cyclohexylcarbamoyl group can function as a protecting group for amines. organic-chemistry.org Amines are converted into their corresponding N-cyclohexylurea derivatives, rendering them non-nucleophilic and stable to a variety of reaction conditions. masterorganicchemistry.com This is analogous to the widely used Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) protecting groups, which are types of carbamates. tcichemicals.com The N-cyclohexylcarbamoyl group would offer different stability and cleavage conditions, potentially adding to the toolbox of orthogonal protecting groups. organic-chemistry.org The lipophilic nature of the cyclohexyl ring could also aid in the solubility of protected intermediates in organic solvents.

Linker Development: Linkers are bifunctional molecules used to connect two other molecules, for example, a drug to an antibody in an antibody-drug conjugate (ADC). The this compound structure can be envisioned as a component of a linker. The reactive carbamoyl chloride end can be used to attach the linker to a drug molecule containing an amine or alcohol group. The cyclohexyl ring, on the other hand, can be pre-functionalized with another reactive group, allowing for subsequent attachment to the second molecule. The stability of the resulting urea or carbamate bond is a key consideration in linker design.

| Strategy | Application | Function of N-Cyclohexylcarbamoyl Group |

| Protecting Group | Peptide Synthesis, Multi-step Synthesis | Masks reactivity of amine groups as a stable urea derivative |

| Linker Development | Antibody-Drug Conjugates, Probe Synthesis | Covalently connects two different molecular entities |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the molecular structure of N-Cyclohexylcarbamoyl chloride in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers fundamental structural information. The ¹H NMR spectrum provides data on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional group type.

For this compound, the cyclohexyl ring contains several chemically distinct protons and carbons due to its stereochemistry. The proton attached to the nitrogen (N-H) would also be observable. Advanced two-dimensional (2D) NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity.

¹H-¹H Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the complete connectivity of the protons within the cyclohexyl ring, tracing the sequence from the C1 proton adjacent to the nitrogen down to the C4 proton.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This technique allows for the definitive assignment of each carbon in the cyclohexyl ring by linking it to its known proton signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Carbonyl-C | - | ~148-155 | Singlet (s) |

| C1 (CH-N) | ~3.5-3.8 | ~55-60 | Multiplet (m) |

| C2, C6 | ~1.6-1.8 | ~30-35 | Multiplet (m) |

| C3, C5 | ~1.2-1.4 | ~25-28 | Multiplet (m) |

| C4 | ~1.1-1.3 | ~24-26 | Multiplet (m) |

| N-H | Variable | - | Broad Singlet (br s) |

Note: Predicted values are based on computational models and data from analogous structures. Actual experimental values may vary based on solvent and other conditions.

While solution-state NMR is common, solid-state NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in their solid form. preprints.org This is particularly important for studying polymorphism, where a compound can exist in different crystalline forms.

For compounds containing covalently bound chlorine, solid-state ³⁵Cl NMR is a specialized but powerful technique. nih.gov Chlorine nuclei are quadrupolar, which often leads to very broad signals in solution. nih.gov However, in the solid state, advanced techniques at high magnetic fields, such as the use of a WURST-QCPMG (Wideband, Uniform Rate, and Smooth Truncation Quadrupolar Carr-Purcell-Meiboom-Gill) pulse sequence, can yield high-quality spectra. nih.gov A ³⁵Cl ssNMR spectrum of this compound could provide direct insight into the electronic environment of the chlorine atom, including information about intermolecular interactions such as hydrogen bonding within the crystal lattice. nih.govacs.org This technique is sensitive enough to distinguish between chemically or crystallographically different chlorine sites. nih.gov

Mass Spectrometry (MS) for Reaction Monitoring and Product Identification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of this compound (C₇H₁₂ClNO). The precise mass measurement helps to distinguish it from other compounds that may have the same nominal mass. Furthermore, the presence of a chlorine atom would be readily identified by its characteristic isotopic pattern, with two peaks for the molecular ion: [M]⁺˙ and [M+2]⁺˙, in an approximate 3:1 ratio of intensity, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented by collision-induced dissociation (CID). wikipedia.orgunt.edu The resulting fragment ions (product ions) are then analyzed by a second mass spectrometer. wikipedia.orgijcap.in This process provides detailed structural information by revealing how the molecule breaks apart.

For this compound, the molecular ion would be expected to undergo several characteristic fragmentation reactions. Alpha-cleavage, the breaking of a bond adjacent to a functional group, is a common pathway for carbonyl compounds. youtube.com The fragmentation of the cyclohexyl ring is also a likely process.

Plausible Fragmentation Pathways:

Loss of Chlorine: The precursor ion could lose a chlorine radical (•Cl) to form a cyclohexyl isocyanate cation [C₆H₁₁NCO]⁺.

Loss of Cyclohexyl Radical: Alpha-cleavage could lead to the loss of the cyclohexyl group as a radical (•C₆H₁₁) to form an ion with m/z corresponding to [HNCOCl]⁺.

Formation of Cyclohexyl Cation: Cleavage of the C-N bond can produce a stable cyclohexyl cation [C₆H₁₁]⁺ at m/z 83.

Ring Fragmentation: The cyclohexyl ring itself can fragment, typically through the loss of neutral molecules like ethene (C₂H₄).

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

| 175 | Molecular Ion [M]⁺˙ | [C₇H₁₂ClNO]⁺˙ |

| 140 | [M - Cl]⁺ | [C₇H₁₂NO]⁺ |

| 111 | [Cyclohexyl Isocyanate]⁺ | [C₇H₁₁NO]⁺ |

| 83 | [Cyclohexyl]⁺ | [C₆H₁₁]⁺ |

| 80 | [HNCOCl]⁺ | [CHNOCl]⁺ |

| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound. escholarship.org IR and Raman are complementary; IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light due to changes in its polarizability.

For this compound, key vibrational modes would confirm the presence of the carbonyl group (C=O), the C-N bond, the C-Cl bond, and the C-H bonds of the cyclohexyl ring.

C=O Stretch: The carbonyl stretch is one of the most characteristic absorptions in an IR spectrum. For carbamoyl (B1232498) chlorides, this appears as a very strong, sharp band, typically at a high frequency (1720-1780 cm⁻¹) due to the electron-withdrawing effect of both the nitrogen and chlorine atoms.

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears as a strong band in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹.

N-H Stretch and Bend: The N-H stretching vibration would appear in the region of 3200-3400 cm⁻¹, while the N-H bending mode is expected around 1500-1600 cm⁻¹.

C-H Stretches: The aliphatic C-H stretching vibrations of the cyclohexyl ring would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

CH₂ Bending: The scissoring vibration of the CH₂ groups in the cyclohexyl ring typically appears as a distinct band around 1450 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| N-H Stretch | 3200 - 3400 | Medium | Weak |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong | Strong |

| C=O Stretch | 1720 - 1780 | Very Strong | Medium |

| N-H Bend | 1500 - 1600 | Medium | Weak |

| CH₂ Bend (Scissoring) | ~1450 | Medium | Medium |

| C-N Stretch | 1200 - 1350 | Medium | Medium |

| C-Cl Stretch | 600 - 800 | Strong | Strong |

Note: Frequencies are based on data for analogous compounds and general correlation tables. nist.govnist.govnist.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional structure of a molecule. This powerful method provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation. Furthermore, for chiral molecules, X-ray crystallography can elucidate the absolute stereochemistry of stereogenic centers.

The fundamental principle of X-ray crystallography involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By analyzing this diffraction pattern, a three-dimensional electron density map of the molecule can be generated, from which the positions of the individual atoms can be determined.

In the context of this compound, this technique could be employed to:

Confirm the molecular structure: By resolving the atomic positions, the connectivity of the atoms can be unequivocally established, confirming the identity of the compound.

Determine the conformation of the cyclohexyl ring: The cyclohexyl group can adopt various conformations, with the chair form being the most stable. X-ray crystallography can precisely determine the ring's conformation in the solid state.

Elucidate the geometry of the carbamoyl chloride group: The planarity and bond angles of the -NHCOCl moiety can be accurately measured.

Investigate intermolecular interactions: The crystal packing reveals how individual molecules of this compound interact with each other in the solid state, providing insights into hydrogen bonding and other non-covalent interactions.

For a chiral derivative of this compound, the determination of the absolute configuration is a crucial aspect. This is achieved through the analysis of the anomalous dispersion effect, which is the slight difference in the scattering of X-rays by an atom when the X-ray energy is near the atom's absorption edge. By carefully measuring the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), the absolute arrangement of atoms in space can be determined.

As of the latest literature review, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, the principles of the technique remain fully applicable to this compound, should a suitable single crystal be obtained.

Table 1: Key Information Obtainable from X-ray Crystallography of this compound

| Parameter | Description |

| Unit Cell Dimensions | The dimensions (a, b, c, α, β, γ) of the repeating unit of the crystal lattice. |

| Space Group | The symmetry elements that describe the arrangement of molecules within the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule, defining its three-dimensional structure. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds, providing insight into the molecular geometry. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule, such as the orientation of the cyclohexyl ring relative to the carbamoyl group. |

| Absolute Configuration | For a chiral derivative, this would determine the R/S configuration of the stereocenters. |

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of chemical compounds. In the context of this compound, these methods are vital for assessing the purity of the final product and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for qualitative analysis. It is particularly useful for monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (e.g., cyclohexylamine) and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (eluent). The separated components are visualized, often under UV light or by staining. The relative mobility of a compound is expressed as its retention factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the R_f value of the product spot with that of a pure standard of this compound, the progress of the reaction can be ascertained.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds with high resolution and sensitivity. For purity assessment of this compound, a reversed-phase HPLC method would likely be employed. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

The purity of a sample is determined by integrating the peak area of the main component and any impurities. The percentage purity can be calculated based on the relative peak areas.

Table 2: Illustrative HPLC Parameters for Purity Assessment of a Carbamoyl Chloride

| Parameter | Example Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC)

Gas Chromatography (GC) is another highly effective technique for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC analysis. GC is particularly well-suited for assessing the purity of the compound and for detecting volatile impurities.

In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the carrier gas and the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds.

For reactive compounds like carbamoyl chlorides, derivatization may sometimes be employed to improve chromatographic performance and stability.

Table 3: Illustrative GC Parameters for Purity Assessment of a Carbamoyl Chloride

| Parameter | Example Condition |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C (FID) |

| Oven Program | Initial temperature of 100 °C, ramped to 250 °C at 10 °C/min, hold for 5 min |

| Injection Mode | Split |

Future Directions and Emerging Research Avenues

Development of Photocatalytic and Electrocatalytic Methodologies

Modern synthetic chemistry is increasingly leveraging light and electricity to drive chemical transformations under mild conditions. The application of these techniques to carbamoyl (B1232498) chloride chemistry represents a significant frontier.

Photocatalysis: Photocatalytic methods offer a pathway to generate reactive intermediates from stable precursors without harsh reagents. Research into the photocatalyzed oxidative decarboxylation of oxamic acids to form isocyanates in situ provides a template for phosgene-free routes to carbamates and related structures. organic-chemistry.org Future work could explore similar light-mediated pathways starting from precursors related to N-cyclohexyl-substituted amides or acids, thereby avoiding the direct handling of the reactive carbamoyl chloride.

Electrocatalysis: Electrochemical synthesis provides a powerful tool for oxidation and reduction reactions, often with high selectivity and without the need for chemical oxidants or reductants. The development of methods for the anodic oxidation of oxamic acids to produce carbamoyl fluorides demonstrates the potential of electrosynthesis in this area. nih.gov Carbamoyl fluorides are noted for their greater stability and selectivity compared to carbamoyl chlorides. nih.gov Future research could adapt these electrocatalytic principles to synthesize N-Cyclohexylcarbamoyl chloride or its derivatives directly, potentially under safer and more controlled conditions. Novel electrochemical methods are also being developed for constructing heterocycles incorporating carbamoyl groups, which highlights the potential for high atom economy in such transformations. acs.org

Integration with Flow Chemistry and Microreactor Technology

The transition from batch processing to continuous flow synthesis is a major trend in modern chemical production, offering significant advantages in safety, efficiency, and scalability.

Flow chemistry and microreactor technology are particularly well-suited for reactions involving hazardous reagents or unstable intermediates, characteristics often associated with carbamoyl chlorides. beilstein-journals.orgrsc.orgnih.gov The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, enabling precise control over reaction conditions and minimizing the formation of byproducts. beilstein-journals.orgkorea.ac.kr

Key advantages for this compound chemistry include:

Enhanced Safety: The small reaction volumes inherent to microreactors minimize the risks associated with handling reactive compounds like this compound. springernature.com

Precise Control: "Flash chemistry" techniques in flow reactors allow for the generation and immediate use of highly reactive intermediates on a millisecond to second timescale, preventing decomposition. rsc.orgnih.gov This is ideal for managing the reactivity of this compound.

Scalability: Continuous processing allows for the production of large quantities of material over time without the need for large, potentially hazardous batch reactors. rsc.org

Integration: Flow systems can be integrated, allowing for multi-step syntheses to be performed in a continuous sequence without isolating intermediates. An example is the development of a flow electrochemical process for preparing carbamoyl fluorides, demonstrating the feasibility of combining modern synthesis techniques with continuous processing. nih.gov

Exploration of Bio-inspired Synthetic Pathways

Biocatalysis offers an environmentally benign alternative to traditional synthetic methods, utilizing enzymes to perform chemical transformations in aqueous media under mild conditions. nih.govresearchgate.netresearchgate.net

The enzymatic synthesis of carbamates is a rapidly developing field. Researchers have successfully used promiscuous esterases and acyltransferases to synthesize a variety of carbamates from amines and carbonate donors in water, achieving high yields. nih.govresearchgate.net Future research will likely focus on:

Enzyme Discovery and Engineering: Identifying or engineering enzymes that can specifically accept N-cyclohexylamine or related substrates to produce N-cyclohexylcarbamates directly.

De Novo Pathways: Constructing novel metabolic pathways within microbial hosts to produce target molecules. nih.gov This long-term vision could lead to the biosynthesis of complex molecules derived from the N-cyclohexylcarbamoyl scaffold, completely bypassing traditional chemical synthesis.

These bio-inspired approaches could dramatically reduce the environmental footprint associated with carbamate (B1207046) and urea (B33335) synthesis by eliminating the need for organic solvents and hazardous reagents.

Design of Novel Reagents Incorporating N-Cyclohexylcarbamoyl Units